molecular formula C15H13NO5 B14873604 N-(4-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-(4-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14873604
M. Wt: 287.27 g/mol
InChI Key: PPMMOVDYDVLQLM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with an aromatic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition. This reaction is typically carried out in a single step with satisfactory yields . The reaction conditions often involve the use of pyridine as a base in ethanol or triethylamine as a base in dichloromethane .

Industrial Production Methods

the principles of green chemistry, such as the use of water as a solvent and the avoidance of hazardous chemicals, can be applied to develop eco-friendly and efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, which contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-methoxy-4-oxopyran-2-carboxamide

InChI

InChI=1S/C15H13NO5/c1-9(17)10-3-5-11(6-4-10)16-15(19)13-7-12(18)14(20-2)8-21-13/h3-8H,1-2H3,(H,16,19)

InChI Key

PPMMOVDYDVLQLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC

Origin of Product

United States

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